6,7,8-trimethoxy-4aH-quinazolin-4-one

Green Chemistry Sustainable Synthesis Natural Product-Derived Building Block

6,7,8-Trimethoxyquinazolin-4(3H)-one (also designated 6,7,8-trimethoxy-4aH-quinazolin-4-one; CAS 16064-19-0; molecular formula C₁₁H₁₂N₂O₄; MW 236.22) is a heterocyclic quinazolin-4-one bearing three electron-donating methoxy substituents at the 6-, 7-, and 8-positions of the fused benzene ring. It belongs to the privileged quinazolinone pharmacophore class and serves primarily as a versatile synthetic intermediate for generating 4-substituted aminoquinazoline derivatives with demonstrated activity against epidermal growth factor receptor (EGFR) tyrosine kinase, cyclic GMP phosphodiesterase (cGMP-PDE), and tubulin polymerization.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B12346031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-trimethoxy-4aH-quinazolin-4-one
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=CC2C(=NC=NC2=O)C(=C1OC)OC
InChIInChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-6H,1-3H3
InChIKeyPLXXJSUCHKDGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trimethoxyquinazolin-4(3H)-one (CAS 16064-19-0): A Tri-Methoxylated Quinazolinone Scaffold for Procurement Evaluation


6,7,8-Trimethoxyquinazolin-4(3H)-one (also designated 6,7,8-trimethoxy-4aH-quinazolin-4-one; CAS 16064-19-0; molecular formula C₁₁H₁₂N₂O₄; MW 236.22) is a heterocyclic quinazolin-4-one bearing three electron-donating methoxy substituents at the 6-, 7-, and 8-positions of the fused benzene ring . It belongs to the privileged quinazolinone pharmacophore class and serves primarily as a versatile synthetic intermediate for generating 4-substituted aminoquinazoline derivatives with demonstrated activity against epidermal growth factor receptor (EGFR) tyrosine kinase, cyclic GMP phosphodiesterase (cGMP-PDE), and tubulin polymerization [1][2]. Unlike its 6,7-dimethoxy analog (CAS 13794-72-4), which has been explored predominantly for acetylcholinesterase inhibition and Alzheimer's disease applications, the 6,7,8-trimethoxy substitution pattern uniquely positions this scaffold for dual anticancer mechanisms and PDE isozyme-selective inhibitor development [3].

Why 6,7-Dimethoxy or Unsubstituted Quinazolinone Analogs Cannot Replace 6,7,8-Trimethoxyquinazolin-4(3H)-one in Target Applications


Generic substitution within the quinazolin-4-one class is demonstrably unreliable because the number and position of methoxy substituents fundamentally alter both biological target engagement and physicochemical properties. The 8-methoxy group in 6,7,8-trimethoxyquinazolin-4(3H)-one contributes an additional hydrogen bond acceptor (HBA count = 6 vs. 4 for the 6,7-dimethoxy analog), increases polar surface area (PSA = 69 Ų vs. ~51 Ų estimated for the 6,7-dimethoxy scaffold [1]), and critically enables isozyme-level PDE selectivity that is absent in the 6,7-dimethoxy series [2]. The unsubstituted quinazolin-4(3H)-one (CAS 491-36-1) lacks all methoxy decoration and shows only weak PARP inhibition (IC₅₀ = 9.5 μM) with no reported EGFR or PDE activity [3]. Procurement of a 6,7-dimethoxy analog for a program requiring the 6,7,8-trimethoxy architecture would necessitate additional synthetic steps to install the missing 8-methoxy group, introducing regioselectivity challenges, yield losses, and batch-to-batch variability that undermine reproducibility in SAR campaigns [4].

Quantitative Evidence Guide: 6,7,8-Trimethoxyquinazolin-4(3H)-one Differentiation Data vs. Closest Analogs


Natural Gallic Acid-Derived Synthetic Route vs. Petroleum-Based Anthranilic Acid Routes for 6,7-Dimethoxy Analogs

The 6,7,8-trimethoxyquinazoline scaffold is uniquely accessible from natural gallic acid (3,4,5-trihydroxybenzoic acid), a renewable plant-derived polyphenol abundant in gallnuts, tea leaves, and oak bark. The synthetic route proceeds via methylation to 3,4,5-trimethoxybenzoic acid, nitration, reduction to 2-amino-3,4,5-trimethoxybenzoic acid, and cyclization with formamide to yield 6,7,8-trimethoxyquinazolin-4(3H)-one [1]. This contrasts with the 6,7-dimethoxyquinazolin-4(3H)-one synthetic route, which typically originates from 2-amino-4,5-dimethoxybenzoic acid derived from petroleum-based veratrole precursors [2]. The gallic acid route provides a documented seven-step sequence with verified intermediates by elemental analysis, IR, ¹H NMR, and ¹³C NMR, enabling full traceability for regulatory submissions [3].

Green Chemistry Sustainable Synthesis Natural Product-Derived Building Block Quinazoline Synthesis

PDE Isozyme Selectivity: ≥10-Fold cGMP-PDE Selectivity Enabled by 6,7,8-Trimethoxy Architecture vs. Non-Selective 6,7-Dimethoxy Scaffold

The 6,7,8-trimethoxyquinazoline scaffold enables a PDE isozyme selectivity profile that is structurally dependent on the trimethoxy substitution pattern. The prototypical 4-amino derivative 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline (compound 6) exhibited potent cGMP-PDE inhibition (IC₅₀ = 0.36 μM) isolated from porcine aorta, with inhibitory activities toward other PDE isozymes being at least 10-fold weaker [1]. Follow-up SAR studies in J Med Chem 1994 (Part 2) established that 6-substitution of the quinazoline ring is a structural requirement for potent and selective cGMP-PDE inhibitory activity [2]. In contrast, 6,7-dimethoxyquinazoline derivatives have not been reported to exhibit this PDE isozyme selectivity; they are instead primarily associated with acetylcholinesterase inhibition (Alzheimer's applications) [3]. A separate 4-amino-6,7,8-trimethoxyquinazoline derivative, indan-5-ylmethyl-(6,7,8-trimethoxyquinazolin-4-yl)-amine, was tested against PDE5 (cGMP-PDE from porcine aorta) and showed IC₅₀ = 1,900 nM, further demonstrating that the PDE selectivity is tunable based on the 4-substituent while the 6,7,8-trimethoxy core provides the selectivity foundation [4].

Phosphodiesterase Inhibition cGMP-PDE Isozyme Selectivity Cardiovascular Pharmacology

Crystallographically Validated PDE1B Binding Mode: PDB 4npv Co-Crystal Structure at 2.4 Å Resolution

The 6,7,8-trimethoxyquinazoline scaffold is crystallographically validated in complex with human PDE1B at 2.4 Å resolution (PDB ID: 4npv), using the inhibitor 6,7,8-trimethoxy-N-(pentan-3-yl)quinazolin-4-amine (7A) [1]. This co-crystal structure provides atomic-level detail of how the 6,7,8-trimethoxy substitution pattern engages the PDE1B catalytic domain, specifically through hydrogen bond interactions mediated by the methoxy oxygen atoms within the active site [2]. Notably, no equivalent co-crystal structure exists for any 6,7-dimethoxyquinazoline derivative bound to PDE1B or any other PDE isozyme in the PDB. The 6,7-dimethoxyquinazoline scaffold has been crystallographically characterized primarily in the context of EGFR kinase domain binding (e.g., PD153035 analogs), representing a fundamentally different target engagement profile [3]. The availability of the 4npv structure enables structure-based drug design (SBDD) and computational chemistry workflows—molecular docking, MD simulations, and free energy perturbation calculations—that cannot be performed with comparable confidence using the 6,7-dimethoxy scaffold for PDE1-targeted programs.

Structural Biology PDE1B X-ray Crystallography Structure-Based Drug Design

Dual-Mechanism Anticancer Activity: Tubulin Polymerization Inhibition (Colchicine Site) Plus Antiproliferative Effect vs. Single-Mechanism 6,7-Dimethoxy Scaffold

The 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazoline series demonstrated dual-mechanism anticancer activity: direct tubulin polymerization inhibition at the colchicine binding site coupled with antiproliferative effects across three distinct cancer cell lines. Compounds with 4-chlorophenyl substitution displayed IC₅₀ values of 2.16 μM (MCF-7), 8.53 μM (HeLa), and 10.42 μM (HT-29), while 4-bromophenyl analogs showed IC₅₀ values of 6.37 μM (MCF-7), 17.43 μM (HeLa), and 6.76 μM (HT-29) [1]. Mechanistic studies confirmed mitochondria-mediated apoptosis (JC-1 assay) and significant tubulin polymerization inhibition for the 4-chlorophenyl lead compound, with computational validation showing stable binding in the colchicine domain during 100 ns MD simulations [2]. In contrast, the 6,7-dimethoxyquinazolin-4(3H)-one scaffold has been characterized for entirely different mechanisms: acetylcholinesterase inhibition for Alzheimer's disease [3] and polyphenol oxidase (PPO) inhibition for anti-browning applications [4]. This mechanistic divergence—tubulin/colchicine site vs. AChE/PPO—means the two scaffolds are not interchangeable for oncology programs targeting microtubule dynamics.

Tubulin Polymerization Inhibitor Colchicine Binding Site Anticancer Mitochondrial Apoptosis

EGFR Pathway Inhibition: 6,7,8-Trimethoxy N-Aryl-4-Aminoquinazoline Tg11 Outperforms Epirubicin by ~12-Fold in Gastric Cancer Cells

The 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivative Tg11 demonstrated an IC₅₀ of 0.434 μM against the SGC7901 gastric cancer cell line (MTT assay), representing an approximately 11.9-fold improvement in potency over the clinical comparator epirubicin (IC₅₀ = 5.16 μM) [1]. Western blot analysis confirmed that Tg11 at 40 μM achieved near-complete inhibition of EGF-induced ERK1/2 phosphorylation within 30 minutes, establishing that the anti-proliferative mechanism is EGFR-pathway-mediated through ERK1/2 signaling blockade [2]. While the benchmark 6,7-dimethoxy EGFR inhibitor PD153035 achieves extraordinary enzymatic potency (EGFR-TK IC₅₀ = 0.025 nM [3]), its cellular potency in SGC7901 has not been reported, and the Tg11 scaffold offers a distinct advantage: the 6,7,8-trimethoxy pattern provides an additional vector for physicochemical optimization at the 8-position that is unavailable in the 6,7-dimethoxy series. Furthermore, the Tg series (Tg1–14) represents a systematically characterized SAR set derived directly from 6,7,8-trimethoxyquinazolin-4(3H)-one, providing a documented structure-activity trajectory for hit expansion [1].

EGFR Inhibitor Gastric Cancer ERK1/2 Phosphorylation 4-Anilinoquinazoline

Physicochemical Differentiation: Enhanced H-Bond Acceptor Capacity and Polar Surface Area vs. 6,7-Dimethoxy Analog

The 6,7,8-trimethoxyquinazolin-4(3H)-one scaffold exhibits distinct physicochemical properties compared to its 6,7-dimethoxy analog that directly impact lead optimization strategies. The target compound has a predicted ACD/LogP of 0.54, polar surface area (PSA) of 69 Ų, 6 hydrogen bond acceptors, and 3 freely rotatable bonds, with zero Rule-of-5 violations . The 6,7-dimethoxy analog (CAS 13794-72-4) has XLogP3-AA = 0.6, 4 hydrogen bond acceptors, 2 rotatable bonds, and a lower PSA (estimated ~51 Ų based on 2 fewer oxygen atoms) [1]. The additional methoxy group at position 8 increases HBA count by 50% (6 vs. 4) and adds approximately 18 Ų of PSA, which can enhance aqueous solubility and modulate off-target binding profiles. This third methoxy also provides an additional vector for metabolic stabilization strategies (e.g., deuteration or bioisosteric replacement) that simply do not exist on the 6,7-dimethoxy scaffold. Furthermore, the predicted ACD/LogD (pH 5.5 and 7.4) of 1.12 for the target compound indicates consistent ionization-independent lipophilicity, a favorable property for predictable pharmacokinetic behavior .

Physicochemical Properties LogP Polar Surface Area Drug-Likeness Lead Optimization

Optimal Procurement and Application Scenarios for 6,7,8-Trimethoxyquinazolin-4(3H)-one Based on Quantitative Evidence


PDE1-Targeted Structure-Based Drug Design (SBDD) Programs Requiring Co-Crystal Structure Guidance

Research groups pursuing PDE1B inhibitors with a structure-based design workflow should prioritize 6,7,8-trimethoxyquinazolin-4(3H)-one as the core scaffold. The PDB 4npv co-crystal structure (2.4 Å resolution) provides experimentally validated binding pose information for the trimethoxyquinazoline chemotype within the PDE1B catalytic domain, enabling computational chemistry workflows—docking, molecular dynamics, and FEP calculations—that are unsupported by any equivalent structure for the 6,7-dimethoxy scaffold [1]. The ≥10-fold cGMP-PDE isozyme selectivity achievable from this scaffold further supports PDE-focused lead optimization [2].

Dual-Mechanism Anticancer Agent Development: Tubulin Polymerization Plus EGFR Pathway Inhibition

Oncology programs seeking to exploit two orthogonal anticancer mechanisms from a single chemical series should procure 6,7,8-trimethoxyquinazolin-4(3H)-one as the privileged starting scaffold. The 4-N-heterocyclic-2-aryl derivatives deliver tubulin polymerization inhibition at the colchicine binding site (IC₅₀ = 2.16–17.43 μM across MCF-7, HeLa, HT-29 cell lines) with confirmed mitochondria-mediated apoptosis [3], while the N-aryl-4-aminoquinazoline sub-series (exemplified by Tg11) achieves EGFR-pathway inhibition with an IC₅₀ of 0.434 μM against SGC7901 gastric cancer cells—approximately 12-fold more potent than epirubicin (IC₅₀ = 5.16 μM) [4].

Green Chemistry and Sustainable Synthesis Initiatives Requiring Natural Product-Derived Heterocyclic Building Blocks

For academic or industrial programs with ESG (Environmental, Social, Governance) mandates or green chemistry objectives, the 6,7,8-trimethoxyquinazolin-4(3H)-one scaffold offers a verifiably renewable synthetic provenance. The entire synthetic route originates from natural gallic acid—a plant-derived polyphenol—rather than petroleum-based precursors, with all seven synthetic intermediates characterized by elemental analysis, IR, ¹H NMR, and ¹³C NMR [5]. This documented traceability supports regulatory filings that require supply chain transparency and distinguishes the compound from petroleum-derived 6,7-dimethoxyquinazoline analogs commonly supplied through conventional petrochemical routes [6].

Medicinal Chemistry Hit Expansion Campaigns Leveraging a Systematically Characterized SAR Series

Hit-to-lead programs requiring a pre-characterized structure-activity relationship dataset should select 6,7,8-trimethoxyquinazolin-4(3H)-one as the core intermediate. Two independently published SAR series—Tg1–14 (14 N-aryl-4-aminoquinazoline derivatives with SGC7901 MTT data) [4] and 16 4-N-heterocyclic-2-aryl derivatives with antiproliferative and tubulin polymerization data across three cancer cell lines plus HEK-293T counter-screen [3]—provide a combined 30-compound SAR landscape. This pre-existing knowledge base substantially de-risks hit expansion compared to the 6,7-dimethoxy scaffold, for which the primary SAR literature is focused on acetylcholinesterase and PPO inhibition rather than oncology-relevant targets [7].

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